molecular formula C10H5N2NaO4S B1582932 Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate CAS No. 2657-00-3

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate

Cat. No. B1582932
CAS RN: 2657-00-3
M. Wt: 272.21 g/mol
InChI Key: VXJAPPICTSANGU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate, with the chemical formula C10H6NNaO4S, has the CAS number 2657-00-3 . It appears as a white to off-white powder with no odor . The basic structure of this compound consists of a naphthalene ring with a sulfonate group attached to it, as well as a diazonium group and an oxidonaphthalene group .


Molecular Structure Analysis

The molecular structure of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate consists of a naphthalene ring with a sulfonate group attached to it, as well as a diazonium group and an oxidonaphthalene group . The molecular weight is 274.23 .


Chemical Reactions Analysis

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used as a reagent in chemical analysis . Its purpose in this field involves its ability to react with certain compounds and produce a color change, which can be used to determine the presence or concentration of those compounds .


Physical And Chemical Properties Analysis

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is soluble in water . It has a density of 1.73 at 20℃ .

Scientific Research Applications

Spectrophotometric Determination of Nitrate and Nitrite Research has explored the use of diazotizable aromatic amines and coupling agents for the spectrophotometric determination of nitrate and nitrite in soil and water samples. Sodium 1-naphthol-4-sulfonate (NS) serves as a coupling agent in these methods, which involve diazotization and subsequent coupling reactions for trace detection of these compounds, showcasing its utility in environmental analysis (Horita, Wang, & Satake, 1997).

Reactivity of Pyridines In another study, the reactivity of various pyridines, including transformations involving diazonium salts, was examined. Although not directly mentioning Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate, this research contributes to understanding the chemical reactivity and potential applications of similar diazonium compounds in organic synthesis (Rouchaud, Neus, & Moulard, 1997).

Labeling of Erythrocyte Membranes The diazonium salt of sulfanilic acid has been employed as a label for the external components of the human erythrocyte membrane, indicating the potential of diazonium salts, including Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate, in biological labeling and membrane studies. This application underscores the versatility of diazonium compounds in biochemical research (Berg, 1969).

Sulfonated Graphene/Polyaniline Composites The synthesis and study of sulfonated graphene by coupling with diazonium salts, including those derived from sulfanilic acid, highlight innovative approaches to materials science. These composites show improved electroactivity, demonstrating the significance of diazonium salts in the development of advanced materials with potential applications in electronics and sensor technologies (Coşkun, Zaragoza-Contreras, & Salavagione, 2012).

Efficient Diazotization and Diazo Coupling Reactions The use of nanomagnetic-supported sulfonic acid for the diazotization and diazo coupling of aromatic amines, including the synthesis of azo dyes under solvent-free conditions, presents a green and efficient methodology. This research underlines the importance of diazonium compounds in the synthesis of azo dyes, with implications for environmental sustainability and industrial processes (Koukabi, Otokesh, Kolvari, & Amoozadeh, 2016).

Safety And Hazards

Safety information about Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is not available in the search results .

properties

IUPAC Name

sodium;6-diazonio-5-oxidonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S.Na/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJAPPICTSANGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041178
Record name 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate

CAS RN

2657-00-3
Record name 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 1,2-NAPHTHOQUINONE-2-DIAZIDE-5-SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0B8Q99QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate
Reactant of Route 2
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate
Reactant of Route 3
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate
Reactant of Route 4
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate
Reactant of Route 5
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate
Reactant of Route 6
Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.